4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile
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Overview
Description
4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 2,4-dichlorophenylsulfonyl group and a benzenecarbonitrile moiety, making it a subject of interest in both organic chemistry and applied sciences.
Scientific Research Applications
4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of polymers or other materials with specialized properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile typically involves the following steps:
Sulfonation of 2,4-dichlorophenylamine: The initial step involves the sulfonation of 2,4-dichlorophenylamine using sulfuric acid to introduce the sulfonyl group.
Formation of Piperazine Derivative: The sulfonated product is then reacted with piperazine to form the piperazine derivative.
Coupling with Benzenecarbonitrile: Finally, the piperazine derivative is coupled with benzenecarbonitrile under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Mechanism of Action
The mechanism of action of 4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitrile groups can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorodiphenyl sulfone: Shares the dichlorophenylsulfonyl group but lacks the piperazine and benzenecarbonitrile moieties.
Bis(4-chlorophenyl) sulfone: Another related compound with similar structural features.
Uniqueness
4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
4-[4-(2,4-dichlorophenyl)sulfonylpiperazin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c18-14-3-6-17(16(19)11-14)25(23,24)22-9-7-21(8-10-22)15-4-1-13(12-20)2-5-15/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIIHJMWZLMQMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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